N-(3β-ヒドロキシループ-20(29)-エン-28-オイル)グリシン

概要

説明

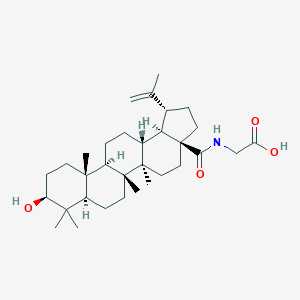

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is a chemical compound derived from lupane-type triterpenoids. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine includes a lupane skeleton with a hydroxyl group at the 3-beta position and a glycine moiety attached to the 28th carbon.

科学的研究の応用

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other lupane-type triterpenoids and their derivatives.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, inflammation, and metabolic disorders.

Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

作用機序

Target of Action

The primary targets of Betulinic Acid Gly DerivIt’s known that similar compounds, like betulinic acid, have been reported to exhibit anti-inflammatory, anti-hiv, and anti-cancer activities . The specific targets for these activities are still under investigation.

Mode of Action

The exact mode of action of Betulinic Acid Gly DerivStudies on betulinic acid suggest that it exerts its effects by inducing apoptosis in cells . It’s also been suggested that some Betulinic Acid analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .

Biochemical Pathways

The biochemical pathways affected by Betulinic Acid Gly DerivBetulinic acid has been found to exert anti-aging effects by participating in the pi3k–akt signaling pathway, mapk signaling pathway, ras signaling pathway, estrogen receptor signaling pathway, foxo signaling pathway, etc .

Pharmacokinetics

The pharmacokinetics of Betulinic Acid Gly DerivFor betulinic acid, it has been found to demonstrate good human intestinal absorption (hia) and moderate cellular permeability . It also exhibited positive CNS activity due to high permeability through the blood-brain barrier .

Result of Action

The molecular and cellular effects of Betulinic Acid Gly DerivBetulinic acid has been found to inhibit the proliferation and migration of certain cancer cells . It’s also been suggested that Betulinic Acid could increase cell proliferation, inhibit cellular senescence, decrease the expression of TGF-β and IL-6, and significantly down-regulate the expression of p53 and p21 .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Betulinic Acid Gly DerivIt’s known that the production of similar compounds, like betulinic acid, depends on phytochemical extraction and semi-synthesis from betulin, a biosynthetic precursor of betulinic acid .

生化学分析

Biochemical Properties

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine is most highly regarded for its anti-HIV-1 activity and specific cytotoxicity against a variety of tumor cell lines

Cellular Effects

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine has been shown to inhibit the proliferation and migration of MDA-MB-231 cells, a type of breast cancer cell . It influences cell function by inducing apoptosis, as evidenced by induction of nuclear condensation and fragmentation .

Molecular Mechanism

While its mechanism of action has not been fully determined, it has been shown that some N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine analogs disrupt viral fusion to the cell in a post-binding step through interaction with the viral glycoprotein gp41 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine typically involves the following steps:

Extraction and Isolation: The starting material, lupane-type triterpenoids, is extracted from natural sources such as plants.

Hydroxylation: The lupane skeleton undergoes hydroxylation at the 3-beta position using specific reagents and catalysts.

Glycine Conjugation: The hydroxylated lupane compound is then reacted with glycine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine may involve large-scale extraction and purification processes, followed by chemical synthesis steps optimized for high yield and purity. Advanced techniques such as chromatography and crystallization are often employed to ensure the quality of the final product.

化学反応の分析

Types of Reactions

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the lupane skeleton or the glycine moiety.

Substitution: Functional groups on the lupane skeleton or glycine moiety can be substituted with other groups to create derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

類似化合物との比較

N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine can be compared with other similar compounds, such as:

3beta-Hydroxylup-20(29)-en-28-oic acid: A closely related compound with similar biological activities.

Betulinic Acid: Another lupane-type triterpenoid with well-documented anticancer properties.

Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.

The uniqueness of N-(3beta-Hydroxylup-20(29)-en-28-oyl)glycine lies in its specific structure and the presence of the glycine moiety, which may confer distinct biological activities and therapeutic potential.

生物活性

Betulinic acid (BA), a naturally occurring pentacyclic triterpene, has gained significant attention in pharmacological research due to its diverse biological activities. Its derivatives, particularly glycosylated forms, exhibit enhanced solubility and bioactivity, making them promising candidates for therapeutic applications. This article explores the biological activities of betulinic acid gly derivatives, focusing on their anticancer, antiviral, and antimicrobial properties, supported by various studies and data.

Overview of Betulinic Acid

Betulinic acid is primarily found in the bark of birch trees and has been recognized for its potential in treating various diseases. Its biological activities include:

- Anticancer properties : Induces apoptosis in cancer cells.

- Antiviral effects : Inhibits HIV replication.

- Antimicrobial activity : Exhibits antibacterial and antifungal properties.

1. Anticancer Activity

Betulinic acid gly derivatives have shown promising results in cancer research. The following table summarizes key findings related to their anticancer effects:

| Compound Name | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| BA-Gly | Melanoma | 6.25 | Induces apoptosis via mitochondrial pathways |

| N-(2,3-indolo-betulinoyl) | Various (8 cell lines) | 4.2 | Cytotoxicity via induction of cell cycle arrest |

| BA3 | M-MuLV-infected cells | 30 | Inhibits cellular metabolism |

| 3-O-β-D-glucopyranoside-BA | HeLa, PC-3 | 10.2 | Enhances water solubility and cytotoxicity |

Case Study : A study demonstrated that BA-Gly significantly inhibited the growth of melanoma cells with an IC50 value of 6.25 µM, indicating its strong potential as an anticancer agent . Another derivative, N-(2,3-indolo-betulinoyl), exhibited even lower IC50 values across multiple cancer cell lines, showcasing enhanced efficacy .

2. Antiviral Activity

Betulinic acid and its derivatives have also been investigated for their antiviral properties, particularly against HIV:

- HIV-1 Inhibition : Betulinic acid shows an EC50 value of approximately 1.4 µM against HIV-1 replication .

- Gly Derivatives : The ionic derivative BA-Gly demonstrated improved water solubility and enhanced antiviral activity compared to BA alone .

Research Findings : A study indicated that certain ionic derivatives significantly reduced viral replication in vitro, suggesting a potential for therapeutic development against viral infections .

3. Antimicrobial Activity

The antimicrobial properties of betulinic acid gly derivatives have been explored with promising results:

- Bacterial Inhibition : Some derivatives showed effective antibacterial activity against various strains.

- Synergistic Effects : Combinations of BA-Gly with other antimicrobial agents exhibited synergistic effects, enhancing overall efficacy against resistant strains .

The mechanisms through which betulinic acid gly derivatives exert their biological effects include:

- Induction of Apoptosis : Activation of caspases and mitochondrial permeability transition leading to cell death.

- Inhibition of Key Enzymes : Such as DNA topoisomerases, which are crucial for cancer cell proliferation .

- Enhanced Solubility and Bioavailability : Modifications at the C-28 position with glycine or other amino acids significantly improve the solubility and bioactivity of these compounds .

特性

IUPAC Name |

2-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-19(2)20-10-15-32(27(37)33-18-25(35)36)17-16-30(6)21(26(20)32)8-9-23-29(5)13-12-24(34)28(3,4)22(29)11-14-31(23,30)7/h20-24,26,34H,1,8-18H2,2-7H3,(H,33,37)(H,35,36)/t20-,21+,22-,23+,24-,26+,29-,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZWWMLZMGWNPU-ZZJQNEBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938555 | |

| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174740-40-0 | |

| Record name | Glycine, N-((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174740400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3,28-Dihydroxylup-20(29)-en-28-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。